N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative. Its structure comprises a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The carboxamide nitrogen is further functionalized with two distinct substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-11(19-14-13-9)12(16)15(4-6-17-2)7-10-3-5-18-8-10/h3,5,8H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXRXAUFZSCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with a suitable electrophilic intermediate.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, using reagents such as methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydrothiadiazoles under mild reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Compounds containing the thiadiazole moiety have been extensively studied for their antimicrobial activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties. For instance, derivatives with substitutions at the C-5 position of the thiadiazole ring have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .
In vitro studies have demonstrated that certain thiadiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics. For example, compounds with specific halogen substitutions have shown MIC values as low as 25 μg/mL against pathogenic bacteria .
Anticancer Activity
The anticancer potential of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and similar compounds has been a focus of recent studies. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia cells .
Research findings suggest that these compounds may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The presence of specific functional groups in the thiadiazole structure enhances its binding affinity to tubulin, leading to increased antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives. The following table summarizes key modifications and their impact on biological activity:
| Modification | Effect on Activity |
|---|---|
| Halogen substitution at C-5 | Increases antibacterial potency |
| Methoxy group at N-position | Enhances solubility and bioavailability |
| Furan ring incorporation | Improves interaction with biological targets |
Antimicrobial Study Case
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among them, a specific derivative exhibited an MIC value of 32.6 μg/mL against E. coli, outperforming traditional antibiotics like streptomycin . This highlights the potential for developing new antimicrobial agents based on thiadiazole structures.
Anticancer Efficacy Case
In another investigation focused on anticancer properties, a derivative showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.5 to 1.16 μg/mL. This compound was further tested in vivo, demonstrating reduced tumor growth in xenograft models without significant toxicity to normal cells . Such findings underscore the promise of thiadiazole derivatives in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Overview
The following table highlights key structural and functional differences between the target compound and its analogs:
Structure-Activity Relationships (SAR)
- Core Thiadiazole Scaffold : All compounds share the 4-methyl-1,2,3-thiadiazole-5-carboxamide backbone, critical for stability and interaction with biological targets.
- Amide Substituents: TDL: The 3-chloro-4-methylphenyl group enhances lipophilicity, facilitating plant membrane penetration and SAR induction . BTP2: The bulky bis(trifluoromethyl)pyrazole substituent enables strong binding to CRAC channels, disrupting store-operated calcium entry (SOCE) and mitigating inflammatory responses .
- Biological Activity :
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 281.33 g/mol. The structure includes a thiadiazole ring and a furan moiety, which are key to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.33 g/mol |
| CAS Number | 1421529-53-4 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains. Research indicates that compounds with similar structures exhibit significant activity against pathogens such as Escherichia coli and Candida albicans.
A comparative analysis of related thiadiazole derivatives reveals varying degrees of antimicrobial efficacy:
| Compound Name | Antimicrobial Activity |
|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Moderate activity |
| N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)-4-methyl-thiadiazole | Enhanced anticancer properties |
| N-(1,3-benzodioxol-5-ylmethyl)-N-(2-propoxyethyl)-4-methyl-thiadiazole | Stronger VEGFR inhibition |
These findings suggest that the presence of specific functional groups in the structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation by targeting pathways such as the vascular endothelial growth factor receptor (VEGFR). For instance, this compound has been evaluated against multiple cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) using MTT assays.
In a study examining similar thiadiazole compounds, several demonstrated significant antiproliferative effects:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-thiadiazole | 12.5 |
| HCT-116 | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-thiadiazole | 10.0 |
| PC-3 | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-thiadiazole | 8.5 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can be enhanced through microwave-assisted methods to improve yields. The general synthetic route includes:
- Formation of Thiadiazole Ring : Using hydrazine derivatives and carbon disulfide.
- Alkylation : Introducing the furan and methoxy groups through alkylation reactions.
- Purification : Employing recrystallization or chromatography techniques to isolate the final product.
Case Studies and Research Findings
Recent studies have explored the biological activities of various thiadiazole derivatives:
- Study on Antiproliferative Activities : A series of novel thiadiazole derivatives were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. The study concluded that modifications in the side chains significantly impacted biological activity .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds to VEGFR indicated that specific structural features enhance interaction with the target site .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via cyclization of thiourea intermediates in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . For the target compound, a similar approach could be adapted:
Thiadiazole Core Formation : Start with a carboxamide precursor and introduce the thiadiazole ring via cyclization with phosphorus pentasulfide or Lawesson’s reagent.
Substituent Introduction : React the thiadiazole intermediate with furan-3-ylmethylamine and 2-methoxyethylamine under nucleophilic acyl substitution conditions.
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for acid scavenging) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., methoxyethyl and furanmethyl groups) and assess stereochemistry. For example, the methoxy group’s singlet (~δ 3.3 ppm) and furan protons (δ 6.5–7.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC with a C18 column and acetonitrile/water gradient) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound in biological systems, particularly in anticancer contexts?
- Methodological Answer : Thiadiazole derivatives often target enzymes (e.g., kinases) or induce apoptosis. To investigate:
In Vitro Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to known agents like doxorubicin .
Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. A 2019 study on thiadiazole derivatives showed IC values <10 µM for specific kinases .
Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to confirm programmed cell death .
Q. How can contradictory reports about this compound’s bioactivity be resolved?
- Methodological Answer : Contradictions may arise from variations in experimental design:
Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified), concentrations (10–100 µM), and exposure times (24–72 hrs).
Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing methoxyethyl with hydroxyethyl) to isolate bioactive moieties .
Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and compare with experimental IC data .
Q. How does the substitution pattern on the thiadiazole ring influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical:
Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound at pH 1–13 (37°C, 24 hrs) and analyze degradation via HPLC. Thiadiazoles are prone to hydrolysis under acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Formulation : Lyophilize with stabilizers (e.g., trehalose) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
